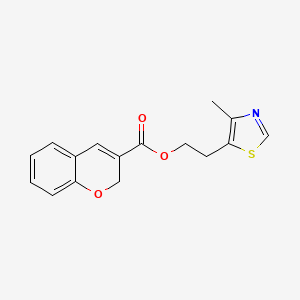
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiazole ring with a chromene structure Thiazoles are known for their diverse biological activities, while chromenes are recognized for their wide range of pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-methylthiazole with ethyl 2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and chromene rings.
Reduction: Reduced forms of the chromene ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene structure can participate in redox reactions, influencing cellular oxidative stress levels. Together, these interactions can lead to anti-inflammatory, antimicrobial, and other pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate: A compound with a similar thiazole structure but different functional groups.
Ethyl coumarin-3-carboxylate: A compound with a similar chromene structure but different substituents.
Uniqueness
2-(4-Methylthiazol-5-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the thiazole and chromene rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15NO3S |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-11-15(21-10-17-11)6-7-19-16(18)13-8-12-4-2-3-5-14(12)20-9-13/h2-5,8,10H,6-7,9H2,1H3 |
Clé InChI |
QRESUAYXIDYHAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCOC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


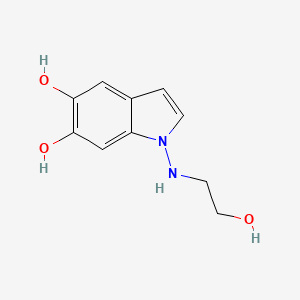

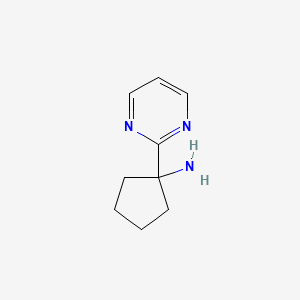
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
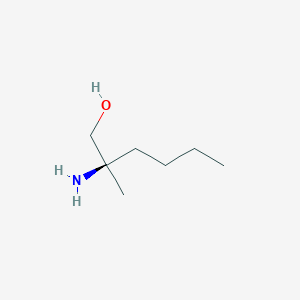


![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
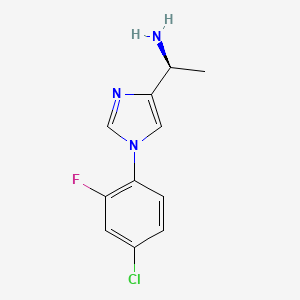
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
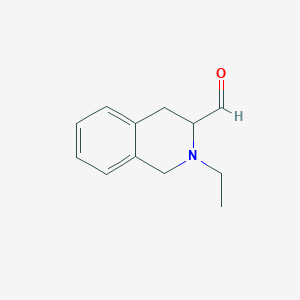

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
